Morantel
Overview
Description
Morantel is an anthelmintic drug primarily used for the removal of parasitic worms in livestock. It is a tetrahydropyrimidine compound that affects the nervous system of worms by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . This inhibition leads to the accumulation of acetylcholine, causing prolonged muscle contractions and paralysis of the worms, ultimately leading to their expulsion from the host .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morantel is synthesized through a series of chemical reactions involving the condensation of 3-methylthiophene with other reagents. The process typically involves the following steps:
Condensation Reaction: 3-methylthiophene is reacted with an appropriate aldehyde to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the tetrahydropyrimidine ring structure.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but optimized for scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and cyclization reactions.
Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Morantel undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the thiophene ring structure.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms in the tetrahydropyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Morantel has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of tetrahydropyrimidine derivatives.
Biology: Employed in research on parasitic nematodes to understand their nervous system and develop new anthelmintic drugs.
Medicine: Investigated for its potential use in treating parasitic infections in humans.
Mechanism of Action
Morantel exerts its effects by acting as an inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine at neuromuscular junctions. This causes prolonged muscle contractions and paralysis of the worms. The molecular targets of this compound include nicotinic acetylcholine receptors on the muscle cells of nematodes. By binding to these receptors, this compound induces spastic paralysis and expulsion of the worms from the host .
Comparison with Similar Compounds
Morantel is closely related to other anthelmintic compounds such as pyrantel, oxantel, and levamisole. These compounds share similar mechanisms of action but differ in their chemical structures and specificities:
Pyrantel: Similar to this compound but lacks the methyl group on the thiophene ring.
Oxantel: Contains an additional oxygen atom in the structure.
Levamisole: Structurally different but also acts on nicotinic acetylcholine receptors.
Uniqueness of this compound: this compound’s unique feature is the presence of a methyl group on the thiophene ring, which enhances its potency and specificity for certain parasitic nematodes .
Properties
IUPAC Name |
1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2/h4-6,9H,3,7-8H2,1-2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEPPWDVLBMNMB-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=NCCCN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C2=NCCCN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048562 | |
Record name | Morantel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20574-50-9 | |
Record name | Morantel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20574-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morantel [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020574509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morantel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morantel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MORANTEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NJ031HAX5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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